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Compound of Interest

Compound Name: 5-Methoxypent-1-yne

Cat. No.: B2586468 Get Quote

An In-depth Technical Guide to 5-Methoxypent-1-
yne
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Methoxypent-1-yne is a chemical compound of interest in organic synthesis and potentially

in the development of novel therapeutic agents. Its structure, featuring a terminal alkyne and a

methoxy ether functional group, provides a versatile scaffold for a variety of chemical

transformations. This guide provides a comprehensive overview of the known physical and

chemical properties of 5-Methoxypent-1-yne, outlines plausible synthetic and reactive

pathways, and discusses its potential, albeit currently undocumented, biological significance. It

is important to note that while computational data for this compound is available, detailed

experimental data remains scarce in publicly accessible literature.

Physicochemical Properties
The physical and chemical properties of 5-Methoxypent-1-yne are summarized below. It is

critical to distinguish between experimentally determined values and computationally predicted

data. At present, most of the available quantitative data for this specific molecule is derived

from computational models.

Table 1: Physical and Chemical Properties of 5-Methoxypent-1-yne
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Property Value Source

Molecular Formula C₆H₁₀O PubChem[1]

Molecular Weight 98.14 g/mol PubChem[1]

IUPAC Name 5-methoxypent-1-yne PubChem[1]

CAS Number 14604-44-5 PubChem[1]

Canonical SMILES COCCCC#C PubChem[1]

InChI
InChI=1S/C6H10O/c1-3-4-5-6-

7-2/h1H,4-6H2,2H3
PubChem[1]

InChIKey
CLISVFCXKLMNIJ-

UHFFFAOYSA-N
PubChem[1]

Boiling Point Not experimentally determined

Melting Point Not experimentally determined

Density Not experimentally determined

Solubility Not experimentally determined

XLogP3 1.1 Computed by PubChem[1]

Topological Polar Surface Area 9.2 Å² Computed by PubChem[1]

Spectral Data
While spectral data for 5-Methoxypent-1-yne is indexed in some databases, the actual spectra

are not readily available. The following table summarizes the expected spectral features based

on the compound's structure.

Table 2: Predicted Spectral Data for 5-Methoxypent-1-yne
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Technique Expected Features

¹H NMR

Signals corresponding to the acetylenic proton

(C≡C-H), the methylene protons adjacent to the

methoxy group (-CH₂-O-), the methoxy protons

(-O-CH₃), and the other methylene protons in

the chain.

¹³C NMR

Signals for the two sp-hybridized carbons of the

alkyne, the carbon of the methoxy group, and

the three sp³-hybridized carbons of the pentyl

chain.[1]

Infrared (IR) Spectroscopy

Characteristic absorption bands for the ≡C-H

stretch (around 3300 cm⁻¹), the C≡C stretch

(around 2100 cm⁻¹), C-O-C stretching, and C-H

stretching and bending vibrations.

Mass Spectrometry (GC-MS)

A molecular ion peak (M⁺) at m/z = 98, with

fragmentation patterns corresponding to the loss

of a methyl group, a methoxy group, and

cleavage of the alkyl chain.[1]

Synthesis and Reactivity
Plausible Synthetic Routes
Detailed experimental protocols for the synthesis of 5-Methoxypent-1-yne are not readily

found in the literature. However, based on established organic chemistry principles, a plausible

synthetic route would be the Williamson ether synthesis. This would involve the deprotonation

of 4-pentyn-1-ol to form the corresponding alkoxide, followed by nucleophilic substitution with a

methylating agent like methyl iodide or dimethyl sulfate.

An alternative approach could involve the alkylation of the acetylide derived from a protected 3-

butyn-1-ol, followed by deprotection and methylation of the resulting alcohol.

Experimental Workflow: Williamson Ether Synthesis of 5-Methoxypent-1-yne (Theoretical)
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Step 1: Alkoxide Formation

Step 2: Methylation (SN2 Reaction)
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Caption: Theoretical workflow for the synthesis of 5-Methoxypent-1-yne via Williamson ether

synthesis.

Chemical Reactivity
The chemical reactivity of 5-Methoxypent-1-yne is dictated by its two primary functional

groups: the terminal alkyne and the ether.

Terminal Alkyne Reactivity: The acidic proton of the terminal alkyne can be deprotonated by

a strong base to form an acetylide. This acetylide is a potent nucleophile and can participate

in various carbon-carbon bond-forming reactions, such as alkylation, and addition to

carbonyl compounds. The alkyne can also undergo hydration (Markovnikov and anti-

Markovnikov), hydrohalogenation, and various metal-catalyzed coupling reactions (e.g.,

Sonogashira, Glaser).

Ether Linkage: The methoxy group is generally stable under neutral and basic conditions.

However, it can be cleaved under strongly acidic conditions, typically using reagents like HBr

or HI.

Logical Relationship: Reactivity of 5-Methoxypent-1-yne
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Reactions at the Alkyne
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Caption: Key reactive pathways of 5-Methoxypent-1-yne based on its functional groups.

Biological Activity and Drug Development Potential
There is currently no specific information in the scientific literature regarding the biological

activity or signaling pathways associated with 5-Methoxypent-1-yne. However, the presence

of the alkyne functional group makes it a candidate for use in "click chemistry" reactions, which

are widely employed in drug discovery and chemical biology for bioconjugation and target

identification. The overall lipophilicity and small size of the molecule could allow it to interact

with various biological targets. Further research would be required to explore any potential

pharmacological effects.

Safety and Handling
Based on the available GHS hazard information from PubChem, 5-Methoxypent-1-yne is a

flammable liquid and vapor.[1] It is also classified as causing skin irritation, serious eye
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irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions,

including the use of personal protective equipment (gloves, safety glasses, lab coat) and

working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion
5-Methoxypent-1-yne is a simple, bifunctional molecule with potential for further chemical

exploration. This guide has summarized the currently available information on its physical and

chemical properties, highlighting the predominance of computational over experimental data.

The outlined synthetic and reactive pathways, while theoretical, are based on well-established

chemical principles and provide a framework for future experimental work. The lack of

biological data presents an open area for investigation, particularly in the context of its potential

application in medicinal chemistry and chemical biology. As with any chemical compound,

proper safety protocols must be followed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxypent-1-yne
https://www.benchchem.com/product/b2586468?utm_src=pdf-body
https://www.benchchem.com/product/b2586468?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxypent-1-yne
https://www.benchchem.com/product/b2586468#physical-and-chemical-properties-of-5-methoxypent-1-yne
https://www.benchchem.com/product/b2586468#physical-and-chemical-properties-of-5-methoxypent-1-yne
https://www.benchchem.com/product/b2586468#physical-and-chemical-properties-of-5-methoxypent-1-yne
https://www.benchchem.com/product/b2586468#physical-and-chemical-properties-of-5-methoxypent-1-yne
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2586468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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